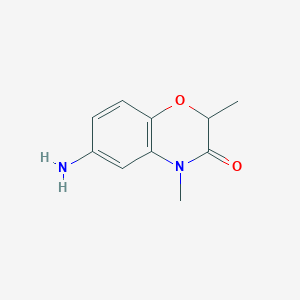

6-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Description

6-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic benzoxazinone derivative characterized by a 1,4-benzoxazin-3-one core substituted with an amino group at position 6 and methyl groups at positions 2 and 2. Unlike naturally occurring benzoxazinoids such as DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) and DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one), which are prevalent in cereal crops like maize, wheat, and rye as defense metabolites , this compound’s amino and dimethyl substituents suggest distinct physicochemical and bioactive properties.

Properties

IUPAC Name |

6-amino-2,4-dimethyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-10(13)12(2)8-5-7(11)3-4-9(8)14-6/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAFNQGGBBRALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=C(O1)C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424572 | |

| Record name | 6-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70488-69-6 | |

| Record name | 6-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4-dimethylphenol with chloroacetonitrile in the presence of a base can lead to the formation of the desired benzoxazine ring. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino group and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used. These reactions are often performed in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides). These reactions can be carried out under various conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce reduced benzoxazine derivatives, and substitution reactions can lead to a wide range of substituted benzoxazines.

Scientific Research Applications

6-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

Materials Science: It is used in the development of advanced materials, including polymers and resins, due to its unique chemical structure and reactivity.

Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.

Industrial Applications: It is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 6-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in disease processes, thereby providing a therapeutic benefit.

Comparison with Similar Compounds

Table 1: Structural Features and Bioactivities of Selected Benzoxazinones

Degradation and Environmental Impact

Natural benzoxazinones degrade into phenoxazinones like APO (2-amino-3H-phenoxazin-3-one), which exhibit higher phytotoxicity .

Spectroscopic and Analytical Profiles

- Natural compounds : DIBOA and DIMBOA are characterized by distinct NMR and HPLC profiles influenced by hydroxyl/methoxy groups .

- Synthetic analogs: The amino and dimethyl substituents in this compound would shift spectroscopic signals (e.g., downfield NMR peaks for NH₂) and alter retention times in reversed-phase HPLC .

Biological Activity

6-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticonvulsant, and potential therapeutic applications.

The compound has the molecular formula and a molecular weight of approximately 192.22 g/mol. It is characterized by the presence of an amino group and a benzoxazine structure, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Bacillus subtilis | 4.0 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticonvulsant Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticonvulsant activity . A study employing the maximal electroshock seizure (MES) test indicated that it possesses significant anticonvulsant properties, with an effective dose (ED50) noted at 31.7 mg/kg. Further investigations into its mechanism revealed that it could modulate neurotransmitter systems involved in seizure activity.

Cytotoxicity and Safety Profile

While assessing the safety profile of this compound, studies indicated moderate cytotoxicity in certain cell lines. The compound exhibited an IC50 value of approximately 25 µM against human cancer cell lines, suggesting a need for further investigation into its selectivity and mechanisms of action.

Case Studies

- Study on Anticonvulsant Activity

- Antimicrobial Efficacy Study

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism : It is proposed that the compound disrupts bacterial cell wall synthesis or inhibits essential enzymes involved in metabolic pathways.

- Anticonvulsant Mechanism : The modulation of GABAergic neurotransmission is suggested as a primary pathway through which this compound exerts its anticonvulsant effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.